6,7-diethoxy-4-(4-propoxyphenyl)-3,4-dihydroquinolin-2(1H)-one
Overview
Description
6,7-diethoxy-4-(4-propoxyphenyl)-3,4-dihydroquinolin-2(1H)-one is a synthetic organic compound that belongs to the class of quinolinones. Quinolinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-diethoxy-4-(4-propoxyphenyl)-3,4-dihydroquinolin-2(1H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinoline Core: Starting from aniline derivatives, the quinoline core can be synthesized through a Skraup synthesis or a Friedländer synthesis.
Functional Group Modifications: Introduction of ethoxy and propoxy groups can be achieved through nucleophilic substitution reactions using appropriate alkyl halides.
Cyclization: The final step often involves cyclization to form the dihydroquinolinone structure under acidic or basic conditions.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors, high-pressure conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinolinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinolinone to its corresponding dihydroquinoline.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinolinone derivatives, while substitution could introduce new functional groups.
Scientific Research Applications
6,7-diethoxy-4-(4-propoxyphenyl)-3,4-dihydroquinolin-2(1H)-one could have various applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions and biological pathways.
Medicine: Could be investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Possible applications in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
4-Phenylquinolin-2(1H)-one: Similar structure but lacks the ethoxy and propoxy groups.
6,7-Dimethoxy-4-phenylquinolin-2(1H)-one: Similar but with methoxy groups instead of ethoxy.
4-(4-Methoxyphenyl)quinolin-2(1H)-one: Similar but with a methoxy group instead of propoxy.
Uniqueness
6,7-diethoxy-4-(4-propoxyphenyl)-3,4-dihydroquinolin-2(1H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of ethoxy and propoxy groups might enhance its solubility and interaction with biological targets compared to similar compounds.
Properties
IUPAC Name |
6,7-diethoxy-4-(4-propoxyphenyl)-3,4-dihydro-1H-quinolin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO4/c1-4-11-27-16-9-7-15(8-10-16)17-13-22(24)23-19-14-21(26-6-3)20(25-5-2)12-18(17)19/h7-10,12,14,17H,4-6,11,13H2,1-3H3,(H,23,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNFCSWYCIIAMDU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2CC(=O)NC3=CC(=C(C=C23)OCC)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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